2-(2-Chloroethyl)-5-ethylpyridine
Overview
Description
2-(2-Chloroethyl)-5-ethylpyridine (CEEP) is an organochlorine compound and a member of the pyridine family. It has a wide range of applications in scientific research, from synthesis to biochemical and physiological effects.
Scientific Research Applications
Antimicrobial Studies
2-(2-Chloroethyl)-5-ethylpyridine and its derivatives have been explored for their antimicrobial properties. A study synthesizing a series of novel compounds related to this chemical showed potent to weak antimicrobial activity, with some demonstrating significant inhibition against certain bacteria and fungi (Gaonkar, Rai, & Prabhuswamy, 2006).
Chemical Synthesis and Molecular Interactions
The chemical is used in the synthesis of various compounds and has interesting molecular interaction properties. One study explored its role in the synthesis of functionalized cyclopropane esters (Lachia et al., 2011). Another research demonstrated its interaction in the formation of novel supramolecular synthons, indicating its utility in crystal engineering (Zaman, Tomura, & Yamashita, 1999).
Chemical Warfare Agent Studies
2-(2-Chloroethyl)-5-ethylpyridine has been studied in the context of chemical warfare, specifically in the hydrolysis of related compounds. Research on 2-chloroethyl ethyl sulfide, a simulant for mustard gas, provided insights into its mechanism under concentrated conditions, which is relevant for understanding the environmental and decontamination processes of mustard gas (Bae & Winemiller, 2013).
Solid Complex Studies
The structure and spectroscopic properties of complexes involving 2-(2-Chloroethyl)-5-ethylpyridine have also been investigated. One study examined the solid complex of 2-ethylpyridine with 2,6-dichloro-4-nitrophenol, providing valuable information about molecular structures and interactions (Majerz & Sawka-Dobrowolska, 1996).
Pharmaceutical Analysis
This chemical has been used in pharmaceutical analysis. A study on the optimization of mobile phase composition in supercritical fluid chromatography used a 2-ethylpyridine column, showing its applicability in separating diverse pharmaceuticals (Brunelli, Zhao, Brown, & Sandra, 2008).
properties
IUPAC Name |
2-(2-chloroethyl)-5-ethylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-2-8-3-4-9(5-6-10)11-7-8/h3-4,7H,2,5-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDJBDXBFWGQPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroethyl)-5-ethylpyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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